2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The product was purified by column chromatography using Ethyl acetate/Hexane as an eluent . The yield was reported to be 84% .Molecular Structure Analysis
A structural-based molecular docking approach revealed the possible binding modes of similar compounds with protein (PDB ID: 3V49) . The title Schiff base compound displays a trans or E configuration with respect to the C=N bond, with a dihedral angle 15.7 (2)° formed between the benzene rings .Chemical Reactions Analysis
The reaction mixture was refluxed at 80°C for 7 hours and monitored by TLC .Physical And Chemical Properties Analysis
The molecular weight of “2-bromo-N’-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide” is 432.1 g/mol. The compound appears as a light yellow solid .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Derivatives
A related compound, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide, has been synthesized, characterized, and tested for biological activities. This derivative showed promising analgesic activity and in vitro antiproliferative activity (Vijaya Raj et al., 2007).
Antimicrobial and Anticancer Evaluation
Another derivative, 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, was synthesized and evaluated for antimicrobial and anticancer potentials. Some compounds showed potent antimicrobial agents and anticancer agents (Kumar et al., 2017).
Chemical Analysis and Applications
Sorbent Material for Extraction
A sorbent material based on a hydrazone ligand similar to 2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide was used for extracting biogenic amines in food samples, indicating its potential in analytical chemistry (Tameem et al., 2010).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed, providing insights into the molecular configuration and potential for forming hydrogen bonds, which is significant for understanding the chemical properties and interactions (Zhao et al., 2008).
Potential for Further Research
Catalytic Properties
A study demonstrated that a dioxomolybdenum(VI) complex derived from a similar hydrazone ligand exhibits high catalytic activity in epoxidation, suggesting potential research avenues in catalysis (Zhou et al., 2019).
Electrochemical Applications
A self-assembled monolayer of a related benzohydrazide compound on a gold electrode was used as a sensor element for epinephrine, indicating its potential in electrochemical sensing applications (Motaghedifard et al., 2012).
properties
IUPAC Name |
2-bromo-N-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O3/c1-2-24-13-7-12(18)14(19)10(15(13)22)8-20-21-16(23)9-5-3-4-6-11(9)17/h3-8,22H,2H2,1H3,(H,21,23)/b20-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOECGEFMHVYUBA-DNTJNYDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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